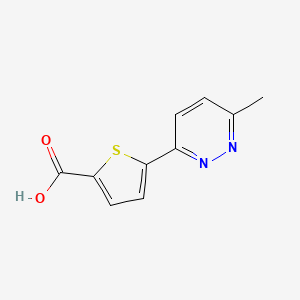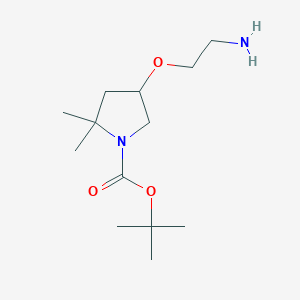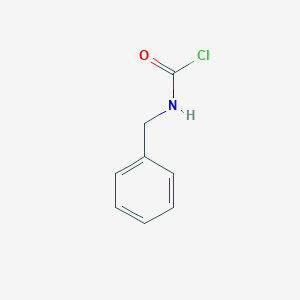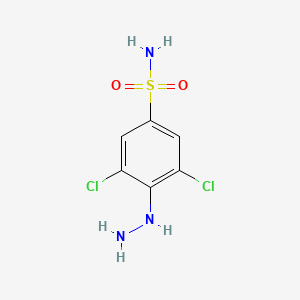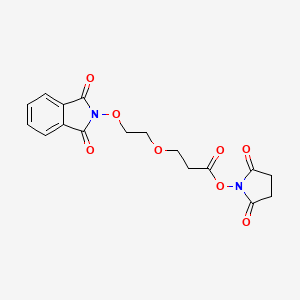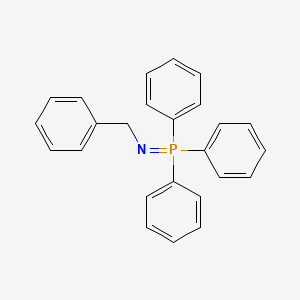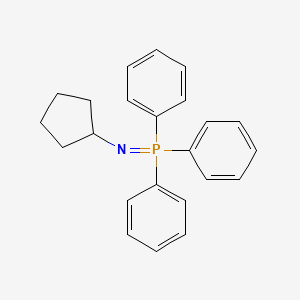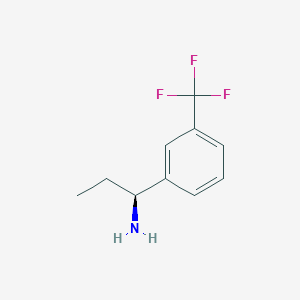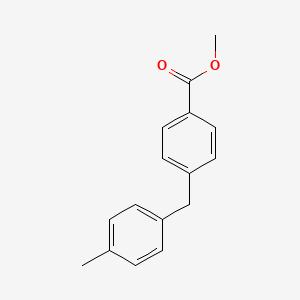
Methyl 4-(4-methylbenzyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylphenyl)methyl]benzoic acid methyl ester is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.2970 g/mol . It is also known by other names such as p-Toluic acid, p-methylbenzyl ester, and (4-Methylphenyl)methyl 4-methylbenzoate . This compound is a derivative of benzoic acid and is characterized by the presence of a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methylphenyl)methyl]benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-[(4-Methylphenyl)methyl]benzoic acid.
Reduction: Formation of 4-[(4-Methylphenyl)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(4-Methylphenyl)methyl]benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic ring allows for interactions with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenyl benzoate: Similar in structure but lacks the methyl group on the benzoic acid moiety.
Methyl 4-(bromomethyl)benzoate: Contains a bromine atom instead of a methyl group.
4-(4-Methylphenyl)benzoic acid: The acid form of the ester.
Uniqueness
4-[(4-Methylphenyl)methyl]benzoic acid methyl ester is unique due to the presence of both a methyl group and an ester functional group, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
methyl 4-[(4-methylphenyl)methyl]benzoate |
InChI |
InChI=1S/C16H16O2/c1-12-3-5-13(6-4-12)11-14-7-9-15(10-8-14)16(17)18-2/h3-10H,11H2,1-2H3 |
Clave InChI |
RNGSIMRJOCSJHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
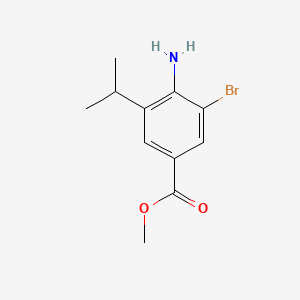

![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
